9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17367417
InChI: InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)12-8-5-7-11-13(18)9-6-10-19-14(11)12/h5,7-8H,6,9-10H2,1-4H3
SMILES:
Molecular Formula: C16H21BO4
Molecular Weight: 288.1 g/mol

9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one

CAS No.:

Cat. No.: VC17367417

Molecular Formula: C16H21BO4

Molecular Weight: 288.1 g/mol

* For research use only. Not for human or veterinary use.

9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one -

Specification

Molecular Formula C16H21BO4
Molecular Weight 288.1 g/mol
IUPAC Name 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzoxepin-5-one
Standard InChI InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)12-8-5-7-11-13(18)9-6-10-19-14(11)12/h5,7-8H,6,9-10H2,1-4H3
Standard InChI Key QHGNJAVWAPQMBO-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)CCCO3

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound features a 3,4-dihydrobenzo[b]oxepin-5(2H)-one core, a seven-membered oxygen-containing ring fused to a benzene ring, with a ketone group at position 5. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is appended at position 9, introducing a boronic ester functional group. This boronic ester is a hallmark of Suzuki-Miyaura coupling precursors, enabling carbon-carbon bond formation in complex molecule assembly .

Stereoelectronic Properties

The electron-deficient boron atom in the dioxaborolane ring enhances reactivity toward nucleophilic partners, while the methyl groups provide steric protection, stabilizing the boronic ester against hydrolysis. The benzo-oxepinone’s conjugated system delocalizes electron density, influencing both solubility and reactivity .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of this compound likely proceeds through sequential functionalization of the benzo-oxepinone core. Key steps include:

  • Formation of the benzo-oxepinone skeleton via cyclization of a ketoester precursor.

  • Boronic ester introduction via Miyaura borylation or palladium-catalyzed coupling.

Boronic Ester Installation

The boronic ester group is introduced via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. This step typically employs Pd(dppf)Cl₂ as a catalyst and KOAc as a base in a dioxane/water mixture .

Physicochemical and Spectroscopic Data

Spectral Characterization

While direct data for this compound is limited, analogs provide critical insights:

Table 1: Comparative NMR Data for Related Boronic Esters

Compound¹H NMR (δ, ppm)LCMS (m/z)
910.37 (s, 2H), 7.52–7.28 (m, 6H)825.4 [M+H]⁺
1210.73 (brs, 1H), 7.60–7.52 (m, 2H)839.4 [M+H]⁺
Target Compound*~7.5–7.3 (aromatic), 1.3 (CH₃)~350–400

*Predicted based on structural analogs.

Applications in Pharmaceutical Chemistry

Role in Cross-Coupling Reactions

As a boronic ester, this compound serves as a key building block in Suzuki-Miyaura couplings, enabling the synthesis of biaryl structures prevalent in drug candidates. For example, analogs have been utilized in the development of HCV NS5A inhibitors, where the benzo-oxepinone core enhances target binding .

Case Study: Antiviral Agent Synthesis

In the synthesis of HCV NS5A inhibitors , similar boronic esters undergo coupling with halogenated imidazoles to construct dimeric architectures. The rigidity of the benzo-oxepinone core is critical for maintaining conformational preorganization, improving potency against viral targets.

Future Directions and Research Opportunities

Expanding Synthetic Utility

Modifications to the benzo-oxepinone core, such as halogenation or alkylation, could yield derivatives with enhanced pharmacological profiles. For instance, chlorination at the imidazole ring (as in compounds 13–16 ) improves metabolic stability in vivo.

Computational Modeling

Density functional theory (DFT) studies could elucidate the boronic ester’s electronic contributions to coupling efficiency, guiding catalyst selection for challenging substrates.

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